LY203647

leukotriene antagonist structure-activity relationship drug design

Procure LY203647 (CAS 122009-61-4), a potent dual-tetrazole LTD4/LTE4 antagonist designed for superior potency and sustained antagonism (>6h). Validated in septic shock and ARDS models, this unique pharmacophore provides robust hemodynamic protection not guaranteed by simpler analogs. Ideal for advanced cardiovascular inflammation research.

Molecular Formula C21H30N8O3
Molecular Weight 442.5 g/mol
CAS No. 122009-61-4
Cat. No. B1675603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY203647
CAS122009-61-4
Synonyms1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)2H-tetrazol-5-yl)butoxy)phenyl)
LY 203647
LY-203647
LY203647
Molecular FormulaC21H30N8O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NN(N=N2)CCCCC3=NNN=N3
InChIInChI=1S/C21H30N8O3/c1-3-8-17-18(12-11-16(15(2)30)21(17)31)32-14-7-5-10-20-24-28-29(25-20)13-6-4-9-19-22-26-27-23-19/h11-12,31H,3-10,13-14H2,1-2H3,(H,22,23,26,27)
InChIKeyLTMJMFMIOHHHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY203647 CAS 122009-61-4 Procurement Guide: Leukotriene D4/E4 Antagonist


LY203647 (CAS 122009-61-4) is an orally active leukotriene D4 (LTD4) and E4 (LTE4) receptor antagonist developed from the LY171883 scaffold [1]. It is a synthetic small molecule with the IUPAC name 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl] ethanone, featuring a heterocycle-linked tetrazole-carboxylic acid pharmacophore [1]. The compound was advanced to clinical evaluation based on a favorable pharmacologic and toxicologic profile [1].

LY203647 Differentiation: Why Leukotriene Antagonists Are Not Interchangeable


Leukotriene receptor antagonists exhibit substantial variation in receptor subtype selectivity (LTD4 vs. LTE4 vs. LTC4), oral bioavailability, and species-dependent pharmacology that precludes generic substitution. LY203647 was specifically engineered from the LY171883 backbone to incorporate an additional acidic tetrazole moiety designed to engage the LTD4 receptor glycine carboxyl binding site, conferring enhanced LTD4 antagonism not present in the progenitor molecule [1]. Furthermore, in vivo efficacy in endotoxic shock models varies markedly among antagonists: while LY203647 demonstrated significant protection of hemodynamic parameters and attenuation of hemoconcentration in rat endotoxemia [2], LY171883 was evaluated in distinct porcine models with different outcome measures [3]. These differences in molecular design, receptor engagement, and model-specific efficacy underscore why LY203647 and its analogs cannot be assumed functionally equivalent without direct comparative validation.

LY203647 Quantitative Differentiation Evidence: Comparative Pharmacology Data


Molecular Design Differentiation: Dual Tetrazole Pharmacophore vs. LY171883

LY203647 was designed as a second-generation analog of LY171883 with a structurally distinct pharmacophore. The progenitor LY171883 contains a single tetrazole moiety that occupies the LTE4 receptor cysteinyl carboxyl binding region [1]. LY203647 retains this tetrazole but incorporates an additional acidic functionality linked through a heterocyclic group, positioned to engage the LTD4 receptor glycine carboxyl binding site [1]. This dual-acidic pharmacophore design is unique among LTD4/E4 antagonists and was explicitly developed to enhance LTD4 receptor antagonism beyond what LY171883 achieves [1].

leukotriene antagonist structure-activity relationship drug design

In Vivo LTD4 Antagonism: Dose-Dependent ED50 Quantification in Rat Pressor Model

In pithed rats, intravenous LTD4 produced pressor responses that were selectively antagonized by LY203647 in a dose-dependent manner [1]. The quantified ED50 for this in vivo antagonism was 7.5 mg/kg i.v. (95% confidence interval: 6.0-9.5 mg/kg) [1]. This represents a well-defined in vivo potency benchmark. In contrast, the progenitor compound LY171883 lacks reported ED50 values in this specific pithed rat LTD4 pressor model, precluding direct quantitative comparison [1].

leukotriene D4 cardiovascular pharmacology in vivo antagonism

Sustained Hemodynamic Antagonism Duration in Canine Model

LY203647 demonstrates sustained antagonism of LTD4-induced hemodynamic alterations in vivo. In normal anesthetized dogs, LY203647 infusion (10 mg/kg i.v. over 90 min) abolished or greatly antagonized hemodynamic responses to LTD4 for a duration of 6 hours [1]. This extended duration of action distinguishes LY203647 from antagonists requiring more frequent dosing or exhibiting shorter receptor occupancy. Comparative duration data for LY171883 or other LTD4/E4 antagonists in this specific canine hemodynamic model are not available in the same study [1].

leukotriene D4 hemodynamics duration of action

Endotoxic Shock Protection: Hemoconcentration and Blood Pressure Attenuation in Rat Model

In a rat endotoxic shock model (Salmonella enteritidis endotoxin, 10 mg/kg i.v.), LY203647 (30 mg/kg i.v. pretreatment) produced significant protective effects compared to vehicle-treated controls [1]. LY203647 significantly attenuated endotoxin-induced hemoconcentration and mean arterial pressure decline. At 30 min post-endotoxin, hematocrit was 46.7 ± 1.3% in LY203647-treated vs. 51.9 ± 2.4% in vehicle controls (P < 0.05) [1]. At 90 min, hematocrit was 45.9 ± 1.1% vs. 53.1 ± 1.4% (P < 0.05) [1]. Mean arterial pressure decrease at 60 min was -29 ± 5 mmHg with LY203647 vs. -56 ± 9 mmHg in controls (P < 0.05); at 90 min, -42 ± 4 mmHg vs. -60 ± 9 mmHg (P < 0.05) [1].

endotoxic shock hemoconcentration sepsis

Lung Edema Reduction in Porcine ARDS/Endotoxic Shock Model

In a porcine model of endotoxic shock and acute respiratory distress syndrome (ARDS), LY203647 treatment significantly reduced lung extravascular water accumulation [1]. Pigs infused with endotoxin (250 μg/kg) and resuscitated with saline were treated with LY203647 (30 mg/kg bolus + 10 mg/kg/h infusion) or vehicle [1]. Lung extravascular wet-to-dry weight ratio was 5.43 ± 0.09 in LY203647-treated animals compared to 7.13 ± 0.33 in vehicle controls (P < 0.001) [1]. LY203647 treatment also persistently and significantly improved post-endotoxin pO2 (P < 0.05) [1].

ARDS pulmonary edema lung injury

Target Spectrum: Selective LTD4 and LTE4 Antagonism Profile

LY203647 is characterized as a selective antagonist of contractile responses to LTD4 and LTE4 across multiple tissue types [1]. In vitro studies demonstrated antagonism of LTD4- and LTE4-induced contractions in guinea pig ileum, trachea, and lung parenchyma [1]. The compound's designation as an orally active antagonist specifically for LTD4 and LTE4 receptors, rather than a pan-leukotriene antagonist, defines its utility for pathway-specific interrogation [2]. In contrast, some alternative leukotriene antagonists (e.g., montelukast, zafirlukast) also antagonize LTD4 but exhibit distinct pharmacokinetic and species-selectivity profiles [2].

receptor selectivity leukotriene D4 leukotriene E4

LY203647 Application Scenarios: Evidence-Based Research Use Cases


Endotoxic Shock and Sepsis Research

LY203647 is validated for endotoxic shock studies based on direct evidence of attenuated hemoconcentration (5.2-7.2% absolute hematocrit reduction vs. vehicle, P < 0.05) and preserved mean arterial pressure (27-18 mmHg attenuation of pressure drop, P < 0.05) in rat endotoxemia models [1]. This application is appropriate for investigators studying the role of cysteinyl leukotrienes in septic shock pathophysiology and evaluating leukotriene-targeted interventions.

ARDS and Pulmonary Edema Research

LY203647 is suitable for acute lung injury and ARDS research, with demonstrated 24% reduction in lung extravascular wet-to-dry weight ratio (5.43 vs. 7.13, P < 0.001) and significant improvement in post-endotoxin pO2 in a large-animal porcine model [2]. This application is relevant for studies examining leukotriene-mediated pulmonary vascular permeability and gas exchange impairment.

Cardiovascular LTD4 Pharmacology Studies

LY203647 serves as a defined tool for in vivo LTD4 cardiovascular pharmacology, with established ED50 of 7.5 mg/kg i.v. for LTD4 pressor response antagonism in pithed rats and documented 6-hour sustained hemodynamic antagonism in canine models [3]. This application is appropriate for studies requiring reproducible, dose-defined LTD4 receptor blockade in cardiovascular physiology experiments.

LTD4/LTE4 Pathway-Specific Mechanistic Studies

As a selective antagonist of LTD4 and LTE4 receptors demonstrated across multiple tissue types (guinea pig ileum, trachea, lung parenchyma) [3], LY203647 is appropriate for experiments requiring pathway-specific interrogation of cysteinyl leukotriene signaling without confounding effects on LTC4 or LTB4 pathways. This selectivity profile distinguishes it from pan-leukotriene antagonists or 5-lipoxygenase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY203647

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.